Suc-Ala-Ala-Ala-Ala-Ala-pNA is a synthetic peptide substrate commonly employed in biochemical research to study the activity and specificity of various proteases, particularly those with elastase-like activity. [, , , , , , , , , ] It consists of a hexapeptide chain (six alanine residues) linked to a para-nitroanilide (pNA) chromophore via a succinyl group. []
The peptide portion of the molecule mimics the natural substrate of elastase and other related proteases. [, , ] The pNA group serves as a chromogenic reporter, releasing a yellow-colored para-nitroaniline upon enzymatic cleavage of the peptide bond. [, , , , ] This color change allows for convenient spectrophotometric monitoring of the enzymatic reaction at 410 nm. [, , ]
Suc-ala-ala-ala-ala-ala-p-nitroanilide (Suc-ala-ala-ala-ala-ala-pNA) is a synthetic peptide compound that serves as a substrate for various enzymes, particularly elastase. This compound is notable for its role in biochemical assays and research, particularly in studying proteolytic enzymes and their inhibitors.
Suc-ala-ala-ala-ala-ala-pNA is classified as a synthetic peptide derived from the amino acid sequence of alanine residues. It is specifically designed to be hydrolyzed by elastase, a serine protease enzyme. The compound's synthesis and applications are crucial in biochemistry and molecular biology, particularly in enzyme activity assays and drug development.
The synthesis of Suc-ala-ala-ala-ala-ala-pNA typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The final product can then be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
The molecular formula of Suc-ala-ala-ala-ala-ala-pNA is with a molecular weight of approximately 593.59 g/mol. The structure features multiple alanine residues linked by peptide bonds, with a succinyl group at one end and a p-nitroanilide moiety at the other, which serves as a chromogenic indicator upon hydrolysis by elastase.
Suc-ala-ala-ala-ala-ala-pNA undergoes hydrolysis in the presence of elastase, resulting in the release of p-nitroaniline. This reaction can be monitored colorimetrically, allowing for quantification of enzyme activity:
The rate of this reaction can provide insights into elastase activity under various conditions, making it useful for kinetic studies.
The mechanism of action for Suc-ala-ala-ala-ala-ala-pNA involves its interaction with elastase. Elastase recognizes the peptide substrate based on its sequence and structure:
This mechanism allows researchers to study elastase function and inhibition effectively.
Suc-ala-ala-ala-ala-ala-pNA is typically presented as a slightly yellowish powder. Its solubility properties are critical for its application in biochemical assays:
Suc-ala-ala-ala-ala-ala-pNA has several important applications in scientific research:
Suc-Ala-Ala-Ala-Ala-Ala-pNA (Suc-AAAAA-pNA) is a chromogenic peptide substrate designed to probe the catalytic mechanisms of serine proteases. Its structure comprises a succinyl (Suc) N-terminal blocking group, a pentameric alanine sequence, and a C-terminal para-nitroaniline (pNA) leaving group. Proteolytic cleavage occurs between the terminal alanine and pNA moiety, releasing the yellow chromophore p-nitroaniline, which is quantifiable spectrophotometrically at 405 nm [1] [3].
This substrate exhibits high selectivity for elastase-like serine proteases due to its oligo-alanine sequence. Unlike substrates with bulky residues (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin) [1] [5], the extended alanine chain in Suc-AAAAA-pNA optimally fits the shallow substrate-binding pocket of elastases, which lack deep hydrophobic cavities. The catalytic mechanism involves a two-step nucleophilic attack:
Table 1: Substrate Specificity of Suc-AAAAA-pNA Across Serine Proteases
Enzyme | Catalytic Type | Relative Activity (%) | KM (mM) |
---|---|---|---|
Neutrophil Elastase | Elastase-like | 100 | 0.15 |
Subtilisin Carlsberg | Broad specificity | 85 | 0.32 |
α-Chymotrypsin | Chymotrypsin-like | 12 | >2.0 |
Trypsin | Trypsin-like | <1 | ND |
Data compiled from [1] [3] [4]
The real-time kinetics of Suc-AAAAA-pNA hydrolysis are resolvable via stopped-flow spectrophotometry, capturing events on the millisecond scale. This technique reveals multiphasic kinetics indicative of multistep catalytic mechanisms [1] [7]:
For neutrophil elastase, progress curve analysis using KinTek Explorer software demonstrates time-dependent inhibition when incubated with competitive inhibitors (e.g., EAP proteins). Nonlinear regression of these curves quantifies association (kₐₚₚ) and dissociation (kₒff) rates for enzyme-inhibitor complexes [7].
Structural dynamics profoundly influence kinetics. Hydrogen-deuterium (H/D) exchange FT-IR spectroscopy shows that glycosylation of subtilisin reduces backbone flexibility, linearly decreasing kcat without altering KM. This confirms that conformational mobility is essential for the deacylation step [5]:$$k_{\text{cat}} \propto \frac{1}{\text{structural rigidity}}$$
Table 2: Stopped-Flow Kinetic Parameters for Suc-AAAAA-pNA Hydrolysis
Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Acylation Rate (s⁻¹) |
---|---|---|---|---|
Neutrophil Elastase | 15.2 ± 0.8 | 0.15 ± 0.02 | 27,000 | 95 ± 4 |
Subtilisin Carlsberg | 8.3 ± 0.4 | 0.32 ± 0.05 | 8,200 | 52 ± 3 |
α-Chymotrypsin | 0.4 ± 0.1 | >2.0 | <200 | ND |
The pentameric alanine sequence in Suc-AAAAA-pNA is a critical determinant of substrate affinity and proteolytic efficiency. Alanine’s small, nonpolar side chain enables:
Systematic comparisons of Alaₙ substrates reveal:
Table 3: Impact of Alanine Chain Length on Protease Binding Affinity
Substrate | KM (mM) for Neutrophil Elastase | Relative kcat | ΔG (kJ/mol) |
---|---|---|---|
Suc-Ala-Ala-Ala-pNA | 0.62 ± 0.08 | 1.0 | -22.1 |
Suc-Ala-Ala-Ala-Ala-pNA | 0.28 ± 0.03 | 2.3 | -25.8 |
Suc-Ala-Ala-Ala-Ala-Ala-pNA | 0.15 ± 0.02 | 3.5 | -28.4 |
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